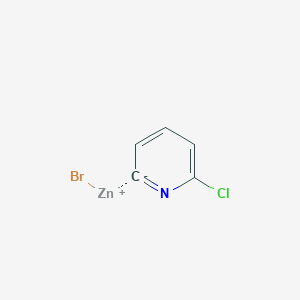![molecular formula C25H30F2N6O5S B14881589 Ethyl 2-(((1S,2S,3S,4S)-4-(7-(((1R,2R)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)acetate](/img/structure/B14881589.png)
Ethyl 2-(((1S,2S,3S,4S)-4-(7-(((1R,2R)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(((1S,2S,3S,4S)-4-(7-(((1R,2R)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a unique structure that includes a triazolopyrimidine core, a cyclopropyl group, and a difluorophenyl moiety, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(((1S,2S,3S,4S)-4-(7-(((1R,2R)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)acetate typically involves multi-step organic synthesis. The process may include:
- Formation of the triazolopyrimidine core through cyclization reactions.
- Introduction of the difluorophenyl group via nucleophilic substitution.
- Attachment of the cyclopropyl group through cyclopropanation reactions.
- Final esterification to form the ethyl acetate moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(((1S,2S,3S,4S)-4-(7-(((1R,2R)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the triazolopyrimidine core.
Substitution: Nucleophilic substitution at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation could yield ketones or aldehydes, while substitution reactions could introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of Ethyl 2-(((1S,2S,3S,4S)-4-(7-(((1R,2R)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)acetate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The difluorophenyl and triazolopyrimidine moieties could play a crucial role in binding to these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(((1S,2S,3S,4S)-4-(7-(((1R,2R)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)acetate: shares similarities with other triazolopyrimidine derivatives and cyclopropyl-containing compounds.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and stereochemistry, which may confer specific properties such as enhanced binding affinity, selectivity, or stability.
Propriétés
Formule moléculaire |
C25H30F2N6O5S |
|---|---|
Poids moléculaire |
564.6 g/mol |
Nom IUPAC |
ethyl 2-[(1S,2S,3S,4S)-4-[7-[[(1R,2R)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,3-dihydroxycyclopentyl]oxyacetate |
InChI |
InChI=1S/C25H30F2N6O5S/c1-3-7-39-25-29-23(28-16-9-13(16)12-5-6-14(26)15(27)8-12)20-24(30-25)33(32-31-20)17-10-18(22(36)21(17)35)38-11-19(34)37-4-2/h5-6,8,13,16-18,21-22,35-36H,3-4,7,9-11H2,1-2H3,(H,28,29,30)/t13-,16-,17+,18+,21+,22-/m1/s1 |
Clé InChI |
DEYVMTYZEDCXPQ-AYHSKGKVSA-N |
SMILES isomérique |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@H]3C[C@@H]([C@H]([C@H]3O)O)OCC(=O)OCC)N[C@@H]4C[C@@H]4C5=CC(=C(C=C5)F)F |
SMILES canonique |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCC(=O)OCC)NC4CC4C5=CC(=C(C=C5)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


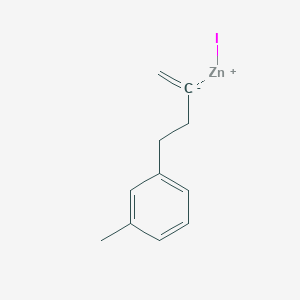
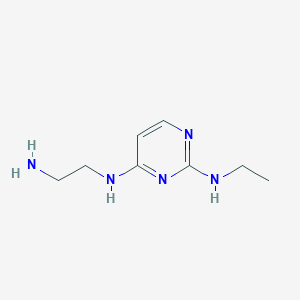
![5,6-dihydro-4H-cyclopenta[c]furan-5-ol](/img/structure/B14881530.png)
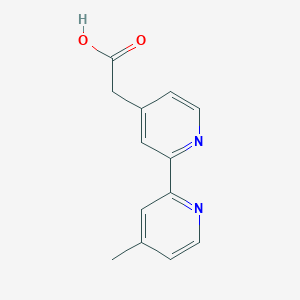
![2-(prop-2-en-1-ylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14881548.png)
![(E)-5-(2,3-dimethoxybenzylidene)-2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14881556.png)
![2-((6-(azepan-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B14881560.png)
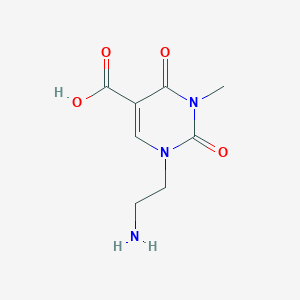
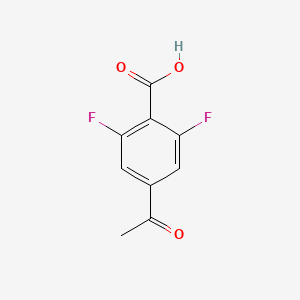
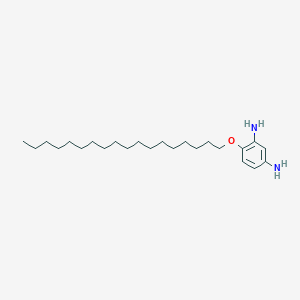
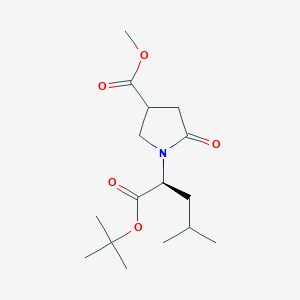
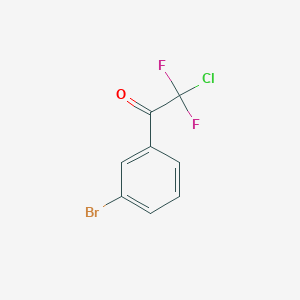
![4-[(4'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14881590.png)
